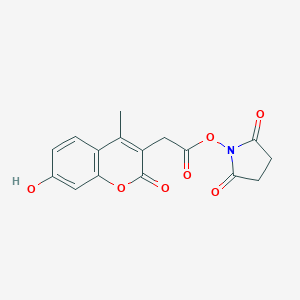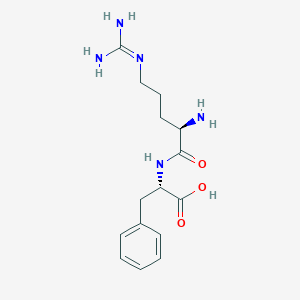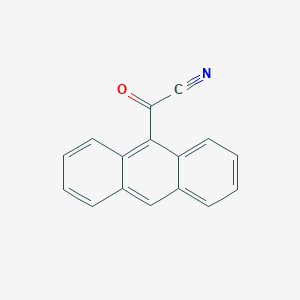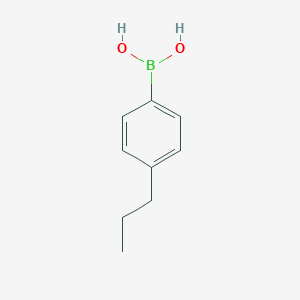
4-Propylphenylboronic acid
Vue d'ensemble
Description
4-Propylphenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of CH3CH2CH2C6H4B(OH)2 and a molecular weight of 164.01 .
Synthesis Analysis
4-Propylphenylboronic acid is often used as a reactant for palladium/carbon-catalyzed Suzuki coupling reactions and in the preparation of biologically and pharmacologically active molecules .Molecular Structure Analysis
The molecular structure of 4-Propylphenylboronic acid is represented by the SMILES stringCCCc1ccc(cc1)B(O)O . The InChI key is WLCGYIWOKVWFLB-UHFFFAOYSA-N . Chemical Reactions Analysis
One of the most common uses of 4-Propylphenylboronic acid is as a coupling reagent in Suzuki-Miyaura cross-coupling reactions . This reaction involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The melting point of 4-Propylphenylboronic acid is between 89-97 °C . It has an assay of ≥95% .Applications De Recherche Scientifique
Analytical Chemistry
In analytical chemistry, 4-Propylphenylboronic acid participates in assays and detection methods. Its boron atom can coordinate with diols (such as sugars) to form stable complexes. Researchers exploit this property for the selective detection of carbohydrates, glycoproteins, and other diol-containing biomolecules.
For more information, you can refer to the product details from Sigma-Aldrich . Additionally, it is available as a biochemical reagent for research purposes .
Safety and Hazards
4-Propylphenylboronic acid is classified as Aquatic Chronic 4 according to hazard classifications . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and it should be used only in a well-ventilated area .
Orientations Futures
4-Propylphenylboronic acid is increasingly being used in diverse areas of research, including the interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications . It is also being used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .
Mécanisme D'action
Target of Action
4-Propylphenylboronic acid is primarily used as a reactant in Palladium/carbon-catalyzed Suzuki coupling reactions . The compound’s primary target is the palladium catalyst used in these reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation , where it transfers its organic group from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a key step in Suzuki coupling reactions .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 4-Propylphenylboronic acid participates, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a molecular weight of 16401 . It’s also insoluble in water but soluble in organic solvents .
Result of Action
The primary result of 4-Propylphenylboronic acid’s action is the formation of new carbon-carbon bonds through Suzuki coupling reactions . This enables the synthesis of a wide range of biologically and pharmacologically active molecules .
Action Environment
The action of 4-Propylphenylboronic acid is influenced by several environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Additionally, it should be kept away from heat sources and flames . The compound is also classified as an irritant, and thus, appropriate personal protective equipment should be used when handling it .
Propriétés
IUPAC Name |
(4-propylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7,11-12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCGYIWOKVWFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399320 | |
| Record name | 4-Propylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylphenylboronic acid | |
CAS RN |
134150-01-9 | |
| Record name | (4-Propylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134150-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Propylphenylboronium acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

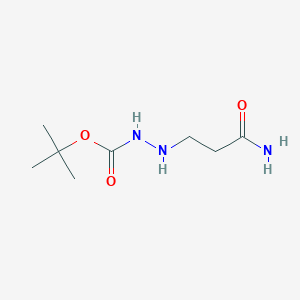

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)

![5-[(2,5-Dichloroanilino)methyl]-1-(2-methylphenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B149093.png)


